Product packaging for 9H-Carbazole-9-propanehydroximic acid(Cat. No.:)

9H-Carbazole-9-propanehydroximic acid

Cat. No.: B8722281
M. Wt: 254.28 g/mol
InChI Key: GXJRDAZEIZNCSL-UHFFFAOYSA-N
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Description

Significance of the Carbazole (B46965) Core in Advanced Organic Chemistry

The carbazole core is a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. nih.govwikipedia.org This structural motif is of significant interest in advanced organic chemistry for several reasons:

Electronic Properties: The carbazole system is electron-rich, which makes it an excellent hole-transporting material. researchgate.netmdpi.com This property is crucial in the development of organic electronic devices.

Photophysical Properties: Carbazole and its derivatives often exhibit intense fluorescence, making them valuable as organic fluorophores. nih.gov Their relatively high triplet energies also make them suitable as host materials for phosphorescent emitters in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

Chemical Stability: The aromatic nature of the carbazole ring system imparts significant thermal and chemical stability to its derivatives. mdpi.com

Functionalization: The carbazole molecule can be readily functionalized at several positions, particularly the N-9 position and the 3, 6, and 2, 7 positions on the benzene rings, allowing for the tuning of its electronic and physical properties. researchgate.net

These characteristics have led to the widespread use of carbazole derivatives in materials science, particularly in the fields of organic electronics and photonics. mdpi.comcolab.ws

Importance of the Hydroximic Acid Moiety in Modern Chemical Synthesis and Coordination Chemistry

Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)N(OH)R'. wikipedia.org The hydroximic acid moiety is a versatile functional group with significant importance in several areas of chemistry:

Metal Chelation: Hydroxamic acids are powerful chelating agents, forming stable complexes with a variety of metal ions, especially iron(III). wikipedia.orgacs.orgnih.gov This property is fundamental to their biological roles and their applications in coordination chemistry. bohrium.com The conjugate base, a hydroxamate, typically coordinates to metal ions as a bidentate O,O'-ligand, forming a stable five-membered ring. researchgate.networdpress.com

Synthetic Intermediates: The hydroxamic acid functional group can participate in various chemical transformations, such as the Lossen rearrangement, making it a useful intermediate in organic synthesis. wikipedia.orgallresearchjournal.com

Biological Activity: The ability of hydroxamic acids to chelate metal ions is exploited in the design of enzyme inhibitors. acs.orgnih.gov For instance, they are known to inhibit metalloenzymes like matrix metalloproteinases and histone deacetylases. allresearchjournal.comresearchgate.net

The strong metal-binding affinity of hydroxamic acids has led to their investigation in areas ranging from medicinal chemistry to materials science. acs.orgrsc.org

Overview of N-Substituted Carbazole Derivatives

The substitution at the nitrogen atom (N-9 position) of the carbazole ring is a common strategy to modify the properties of the parent molecule. researchgate.net N-substituted carbazole derivatives have been extensively studied and have shown a wide range of applications. nih.govnih.govresearchgate.net By introducing different functional groups at the N-9 position, researchers can influence the solubility, electronic properties, and biological activity of the resulting compounds. nih.gov For example, attaching long alkyl chains can improve solubility in organic solvents, while incorporating other electronically active groups can modulate the photophysical properties for use in OLEDs. nih.govnist.gov Furthermore, N-substitution has been explored to develop carbazole derivatives with potential therapeutic applications, including antimicrobial and antitumor activities. nih.govnih.gov

Defining the Research Scope for 9H-Carbazole-9-propanehydroximic Acid

The unique structure of this compound, which combines the photoactive and electroactive carbazole core with the metal-chelating hydroximic acid moiety, defines a clear and promising scope for future research. Investigations into this compound would likely focus on the following areas:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives, followed by thorough characterization of their structural, photophysical, and electrochemical properties.

Coordination Chemistry: Studying the coordination behavior of this ligand with various metal ions. The resulting metal complexes could exhibit interesting magnetic, optical, or catalytic properties.

Materials Science: Exploring the potential of this compound and its metal complexes as functional materials. This could include applications in sensors, where the fluorescence of the carbazole unit could be modulated by metal ion binding, or in the development of novel light-emitting materials.

Biological Applications: Given the known biological activities of both carbazole derivatives and hydroxamic acids, it would be pertinent to investigate the potential of this compound as an enzyme inhibitor or as an antimicrobial agent.

The research on this compound lies at the intersection of organic synthesis, coordination chemistry, materials science, and medicinal chemistry, offering a rich field for scientific inquiry.

Data Tables

Table 1: Physicochemical Properties of Carbazole

Property Value
Chemical Formula C₁₂H₉N
Molar Mass 167.21 g/mol
Melting Point 246 °C
Boiling Point 355 °C
Appearance White crystalline solid

| Solubility | Insoluble in water, soluble in acetone, benzene |

Data sourced from reference wikipedia.org

Table 2: Representative N-Substituted Carbazole Derivatives and their Applications

Compound Name N-Substituent Key Application
9-Ethylcarbazole Ethyl Organic photoconductor
Poly(N-vinylcarbazole) Vinyl (polymerized) Photorefractive polymers, OLEDs
9-Phenylcarbazole Phenyl Hole-transporting material in OLEDs

| Carprofen | (2-methyl-4-chlorophenyl)acetic acid | Anti-inflammatory drug |

Information compiled from references nih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O2 B8722281 9H-Carbazole-9-propanehydroximic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-carbazol-9-yl-N-hydroxypropanamide

InChI

InChI=1S/C15H14N2O2/c18-15(16-19)9-10-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8,19H,9-10H2,(H,16,18)

InChI Key

GXJRDAZEIZNCSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NO

Origin of Product

United States

Advanced Synthetic Methodologies for 9h Carbazole 9 Propanehydroximic Acid

Strategic Approaches to the 9H-Carbazole Nucleus Construction

The formation of the tricyclic carbazole (B46965) framework is a cornerstone of its chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into classical cyclization reactions, modern transition metal-catalyzed processes, and metal-free alternatives.

Classical Cyclization and Annulation Strategies (e.g., Grabe–Ullman, Clemo–Perkin, Tauber Modifications)

Classical methods, often named after their discoverers, provide foundational routes to the carbazole skeleton, typically involving intramolecular cyclization of substituted biphenyl precursors under thermal or acidic conditions.

Grabe-Ullmann Synthesis : This reaction involves the diazotization of an ortho-aminodiphenylamine, which forms an intermediate 1,2,3-benzotriazole. Subsequent thermolysis or photolysis of the triazole induces the extrusion of a nitrogen molecule (N₂), generating a diradical intermediate that cyclizes to form the carbazole core. The reaction can be performed thermally, photochemically, or under microwave irradiation. While effective, the process often requires high temperatures.

Clemo-Perkin Synthesis : This method is another classical approach to constructing the carbazole nucleus, contributing to the early landscape of heterocyclic synthesis.

Tauber Carbazole Synthesis : The Tauber synthesis and its modifications involve the acid-promoted, high-temperature conversion of 2,2'-diaminobiphenyls into carbazoles. researchgate.netchempedia.inforesearchgate.net Originally employing strong mineral acids like hydrochloric acid at temperatures up to 190°C, later modifications by Leditschke introduced the use of concentrated phosphoric acid. researchgate.netchempedia.info Further advancements by Olah and others demonstrated that solid acid catalysts, such as the perfluorinated sulfonic acid resin Nafion-H, could facilitate the cyclization under more controlled conditions. researchgate.net These modifications have broadened the applicability of the Tauber synthesis, although the availability of the requisite 2,2'-diaminobiphenyl precursors can be a limiting factor. chempedia.info

Transition Metal-Catalyzed Carbazole Synthesis (e.g., Palladium, Copper, Gold-mediated C-N bond formation, C-H activation)

Modern organic synthesis has increasingly relied on transition metal catalysis to construct the carbazole framework, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. chim.it These approaches often utilize C-N bond formation or C-H activation strategies.

Palladium-Catalyzed Synthesis : Palladium is one of the most versatile metals for carbazole synthesis. chim.it A prominent strategy involves the intramolecular C-H functionalization/amination of 2-arylacetanilides or related biaryl amides. nih.govorganic-chemistry.orgnih.gov In these reactions, a palladium(II) catalyst, often Pd(OAc)₂, facilitates the direct coupling of an amide nitrogen with a C-H bond on the adjacent aryl ring. nih.govorganic-chemistry.org Co-oxidants such as Cu(OAc)₂ and molecular oxygen are typically required to regenerate the active Pd(II) catalyst, allowing the reaction to proceed with a catalytic amount of palladium. organic-chemistry.orgorganic-chemistry.org This tandem approach provides a direct, two-step protocol for building substituted carbazoles from readily available starting materials. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Carbazole Synthesis
Starting MaterialCatalyst SystemOxidantSolventTemp. (°C)Yield (%)
2-Acetaminobiphenyl5% Pd(OAc)₂1 equiv. Cu(OAc)₂ / O₂Toluene120~100
N-Pivaloyl-2-aminobiphenyl5% Pd(OAc)₂2.2 equiv. Cu(OAc)₂ / O₂Pivalic Acid12090
2-(Phenylsulfonamido)biphenyl5% Pd(OAc)₂2 equiv. Cu(OAc)₂ / O₂Toluene11095

Copper-Catalyzed Synthesis : Copper catalysts provide an economical and effective alternative for constructing carbazoles, primarily through intramolecular C-H amination or double N-arylation reactions. semanticscholar.orgnih.govresearchgate.netresearchgate.net One developed method uses a copper-catalyzed intramolecular C-H/N-H coupling of 2-aminobiphenyls. These reactions can be facilitated by a directing group, such as picolinamide, which is subsequently removed during the reaction. Another approach involves the double C-N coupling of 2,2'-dihalobiphenyls with various primary amines in the presence of a copper catalyst. organic-chemistry.org

Gold-Catalyzed Synthesis : Gold catalysis has emerged as a powerful tool for complex cyclizations. Gold-catalyzed synthesis of carbazoles often proceeds via the cyclization of enynes or diynes. researchgate.netresearchgate.netnih.govchim.it For instance, N-propargylanilines containing a diyne moiety can undergo a gold(I)-catalyzed cascade reaction, leading to the formation of fused carbazoles with 100% atom economy. nih.gov These reactions proceed through intermediates like allenylindoles, which then undergo further intramolecular cyclizations. nih.govchim.it

Metal-Free and Photochemical Carbazole Synthesis

To align with the principles of green chemistry, metal-free and photochemical methods for carbazole synthesis have been developed. These strategies avoid the cost and potential toxicity associated with transition metal catalysts.

Photochemical Synthesis : Photocyclization offers a mild route to carbazoles. The Grabe-Ullmann reaction, for example, can be initiated photochemically. Another key photochemical approach is the cyclization of diphenylamines to carbazoles upon UV irradiation. researchgate.net More recently, visible-light-induced intramolecular C-H amination reactions have been developed using aryl sulfilimines as safe and reactive nitrene precursors, providing a milder alternative to traditional methods that require UV light or high temperatures. nih.gov

Metal-Free C-H Functionalization : An operationally simple, metal-free protocol for synthesizing 1-(indol-3-yl)carbazoles has been developed through an oxidative cross-coupling reaction. acs.orgdatapdf.comnih.gov This method utilizes N-chlorosuccinimide (NCS) as a mild oxidant to functionalize tetrahydrocarbazoles, which are then aromatized to yield the final carbazole products. acs.orgnih.gov This approach is cost-effective and avoids the need for protecting groups. acs.org

N-Alkylation Strategies for 9-Substituted Carbazoles

For pre-formed carbazole rings, direct functionalization at the N-9 position is a common strategy. N-alkylation is the most direct method to introduce substituents onto the nitrogen atom. This is typically achieved by reacting carbazole, or its corresponding anion (carbazolide), with an appropriate alkylating agent. researchgate.net Microwave-assisted N-alkylation of carbazole with alkyl halides on a solid support like potassium carbonate has been shown to be a rapid and high-yielding method. researchgate.nettandfonline.com Copper-catalyzed radical cross-coupling reactions have also expanded the scope of suitable alkylating agents to include unactivated primary, secondary, and tertiary alkyl halides. acs.org

Synthesis of the Propane Linker at the Carbazole N-9 Position

The introduction of the propanehydroximic acid side chain at the N-9 position requires a two-stage process: first, the N-alkylation of the carbazole nucleus with a three-carbon electrophile containing a suitable functional group, and second, the conversion of this functional group into the hydroximic acid moiety.

Alkylating Agents and Reaction Conditions

The key step is the N-alkylation of 9H-carbazole with a propyl derivative. The choice of the alkylating agent is critical and must contain a precursor to the hydroximic acid. Common precursors include nitriles and esters.

Using a Propionitrile Precursor : A suitable alkylating agent is a 3-halopropionitrile (e.g., 3-bromopropionitrile). The reaction of carbazole with this agent under basic conditions introduces the 2-cyanoethyl group at the N-9 position. The resulting 9-(2-cyanoethyl)-9H-carbazole can then be converted to the target compound.

Using a Propionate Precursor : Alternatively, an ethyl or methyl 3-halopropionate can be used as the alkylating agent. This introduces the ester-containing side chain, which is then transformed into the hydroximic acid.

The N-alkylation reaction is typically carried out by deprotonating carbazole with a base to form the more nucleophilic carbazolide anion.

Table 2: Typical Conditions for N-Alkylation of Carbazole
Alkylating AgentBaseSolventConditions
Alkyl HalideK₂CO₃"Dry Media"Microwave Irradiation
Alkyl HalideKOH / Phase Transfer CatalystToluene / H₂O60-80°C
Unactivated Alkyl HalideCopper Catalyst / LigandDioxane100°C
Diethyl CarbonateBasic CatalystNeat170-240°C

Conversion to Hydroximic Acid : Once the side chain precursor is attached, the final step is the formation of the hydroximic acid.

From Nitriles : While nitriles can be hydrolyzed to carboxylic acids, their conversion to hydroxamic acids is less direct and can be achieved via enzymatic cascades involving nitrile hydratase and amidase. researchgate.netresearchgate.net A more common chemical route involves first converting the nitrile to an ester or carboxylic acid.

From Esters : The most straightforward and widely used method for synthesizing hydroxamic acids is the reaction of the corresponding ester with hydroxylamine (NH₂OH) or its salts under basic conditions. nih.govwikipedia.orgorganic-chemistry.org This reaction can be performed in various polar solvents, and microwave assistance can significantly accelerate the transformation. organic-chemistry.orgorganic-chemistry.org The use of a base like KOH or NaOH facilitates the reaction, which proceeds in good yields and is compatible with a wide range of functional groups. nih.govorganic-chemistry.org

Regioselective N-Alkylation Protocols

The selective alkylation of the nitrogen atom of the carbazole ring is a crucial first step in the synthesis of the target compound. While carbazole can undergo alkylation at both the nitrogen and carbon atoms, various methods have been developed to ensure high regioselectivity for N-alkylation.

A common and effective strategy for the N-alkylation of carbazole involves the use of a suitable base to deprotonate the nitrogen, followed by reaction with an alkylating agent. To synthesize the propanehydroximic acid derivative, a precursor such as a 3-halopropanenitrile or a 3-halopropanoate ester is typically employed.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for the N-alkylation of carbazoles, offering mild reaction conditions and high yields. In this method, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transfer the carbazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. The pKa of the carbazole N-H is in the mid-teens, making it amenable to deprotonation by common bases like sodium hydroxide or potassium carbonate wikipedia.org. The use of PTC can facilitate the reaction between carbazole and a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile) to furnish 9H-Carbazole-9-propanenitrile, a key intermediate.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a rapid and efficient method for promoting organic reactions. The N-alkylation of carbazole can be significantly accelerated under microwave conditions, often leading to higher yields and shorter reaction times compared to conventional heating wordpress.comnih.gov. In a typical procedure, carbazole is mixed with an alkyl halide and a solid base like potassium carbonate in a solvent-free or minimal solvent system and subjected to microwave irradiation wordpress.comnih.gov. This approach is advantageous for its speed and often cleaner reaction profiles.

Influence of Bases and Solvents: The choice of base and solvent plays a critical role in the regioselectivity and efficiency of the N-alkylation reaction. Strong bases such as sodium hydride (NaH) in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to generate the carbazole anion quantitatively, ensuring exclusive N-alkylation acs.orgallresearchjournal.com. For instance, the reaction of tetrahydrocarbazole with propargyl bromide in the presence of NaH in DMF proceeds to give the N-alkylated product in good yield acs.org. The combination of sodium hydride in THF has been shown to be a promising system for N-1 selective indazole alkylation, a related heterocyclic system, highlighting the importance of the reaction conditions in directing regioselectivity allresearchjournal.com. Weaker bases like potassium carbonate or cesium carbonate in solvents such as DMF or N-methyl-2-pyrrolidinone (NMP) are also effective, particularly in microwave-assisted reactions researchgate.net.

Alkylating AgentBaseCatalyst/ConditionsSolventProductRef.
3-HalopropanenitrileNaOH/KOHPTC (e.g., TBAB)Biphasic9H-Carbazole-9-propanenitrile wikipedia.org
Alkyl HalideK2CO3MicrowaveSolvent-freeN-Alkylcarbazole wordpress.comnih.gov
Propargyl BromideNaHConventional HeatingDMF9-(Prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole acs.org
Alkyl HalideK2CO3/Cs2CO3MicrowaveDMF/NMPN-Alkylisatin researchgate.net
Alkyl BromideNaHConventional HeatingTHFN-1 Alkylindazole allresearchjournal.com

Construction of the Hydroximic Acid Functional Group

Once the 3-(9H-carbazol-9-yl)propane nitrile or a corresponding carboxylic acid/ester is synthesized, the next critical step is the formation of the hydroximic acid moiety. Several classical and modern methods are available for this transformation.

Methods from Carboxylic Acids and Derivatives (e.g., acyl chlorides, esters, amides)

The most common route to hydroximic acids involves the reaction of a carboxylic acid derivative with hydroxylamine.

From Carboxylic Acids: Direct conversion of a carboxylic acid to a hydroximic acid requires activation of the carboxyl group. This is often achieved by converting the carboxylic acid into a more reactive species in situ. Reagents like ethyl chloroformate can be used to form a mixed anhydride, which then readily reacts with hydroxylamine researchgate.net. Coupling agents such as 1,1'-carbonyldiimidazole (CDI) or uronium-type reagents can also facilitate this transformation researchgate.net. A one-step method using ethyl chloroformate as an activator under neutral pH conditions has been reported to give good yields researchgate.net.

From Acyl Chlorides: Acyl chlorides are highly reactive and react readily with hydroxylamine or its salts to form hydroximic acids. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction lucp.net. This method is efficient and often provides high yields and purity without the need for chromatographic purification lucp.net.

From Esters: Esters, particularly methyl and ethyl esters, are common precursors for hydroximic acid synthesis. The reaction is typically carried out by treating the ester with an aqueous or methanolic solution of hydroxylamine in the presence of a base like sodium hydroxide, potassium hydroxide, or sodium methoxide nih.gov. The addition of a catalytic amount of potassium cyanide (KCN) has been shown to accelerate the reaction between esters and hydroxylamine, even in the absence of a strong base nih.govnih.gov. Microwave irradiation can also be employed to expedite the conversion of esters to hydroximic acids acs.org.

From Amides: Amides can be converted to hydroximic acids by reaction with an excess of an alkaline aqueous solution of hydroxylamine nih.gov. The higher stability of the amide bond compared to esters can lead to fewer side products under these hydrolytic conditions nih.gov.

Starting MaterialReagentsKey FeaturesReferences
Carboxylic AcidEthyl chloroformate, HydroxylamineOne-step, neutral pH researchgate.net
Acyl ChlorideHydroxylamine hydrochloride, NaHCO3Fast, high purity lucp.net
EsterHydroxylamine, Base (e.g., NaOH, NaOMe)Common, can be catalyzed by KCN nih.govnih.gov
AmideHydroxylamine, Strong BaseFewer side products nih.gov

Hydroxylamine-Based Approaches (e.g., unprotected and protected hydroxylamines)

The choice between using unprotected or protected hydroxylamine depends on the complexity of the substrate and the desired reaction conditions.

Unprotected Hydroxylamine: Free hydroxylamine (NH₂OH) is often generated in situ from its hydrochloride salt by treatment with a base. It is a simple and direct reagent for the synthesis of hydroximic acids from esters and other activated carboxylic acid derivatives wikipedia.org. Aqueous solutions of hydroxylamine are also commercially available and can be used directly wikipedia.org.

Protected Hydroxylamines: To avoid potential side reactions and to handle more sensitive substrates, O-protected hydroxylamines are frequently used. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), trityl (Tr), tert-butyldimethylsilyl (TBDMS), and tetrahydropyranyl (THP) wikipedia.orgwordpress.com. After the coupling reaction with the carboxylic acid derivative, the protecting group is removed under specific conditions. For example, benzyl groups can be removed by hydrogenolysis, trityl and silyl groups under acidic conditions, and THP groups with mild acid wikipedia.orgwordpress.comacs.org. The use of protected hydroxylamines allows for a broader range of reaction conditions and can lead to cleaner products and higher yields, especially in multi-step syntheses nih.govwikipedia.org.

Hydroxylamine TypeProtecting GroupDeprotection ConditionAdvantagesReferences
UnprotectedNone-Simple, direct wikipedia.org
O-BenzylBenzyl (Bn)Hydrogenolysis (H₂, Pd/C)Stable, common wikipedia.org
O-TritylTrityl (Tr)Mild acid (e.g., TFA)Facile deprotection wikipedia.org
O-SilylTBDMS, TBSFluoride source (TBAF) or acidMild deprotection wikipedia.orgacs.org
O-TetrahydropyranylTHPMild acid (e.g., p-TsOH)Stable to basic conditions wikipedia.org

Hydroximic Acid Formation from Aldehydes

An alternative route to hydroximic acids involves the use of aldehydes as starting materials.

The Angeli-Rimini Reaction: This classic reaction involves the treatment of an aldehyde with N-hydroxybenzenesulfonamide in the presence of a base to yield a hydroximic acid and a sulfinic acid wikipedia.org. While effective, a drawback of this method is the potential difficulty in separating the desired product from the benzenesulfinic acid byproduct acs.org. To overcome this, the reaction has been adapted to solid-phase synthesis, where a polymer-supported N-hydroxybenzenesulfonamide is used, allowing for easy removal of the byproduct by filtration nih.govacs.org.

Photoorganocatalytic Synthesis: A modern, one-pot method for the synthesis of hydroximic acids from aldehydes involves a visible-light-mediated metal-free hydroacylation of dialkyl azodicarboxylates, followed by the addition of hydroxylamine hydrochloride nih.govnih.gov. This approach offers a green and efficient route to a variety of hydroximic acids in high yields nih.gov.

Oxidation of Aldoximes: Aldoximes can be oxidized to hydroximic acids using hypervalent iodine(III) reagents such as (diacetoxyiodo)benzene (DIB) or [hydroxy(tosyloxy)iodo]benzene (HTIB) lucp.netresearchgate.net. This method provides an alternative pathway to hydroximic acids from readily available starting materials lucp.net.

Biocatalytic and Chemoenzymatic Synthetic Routes for Hydroximic Acids

Biocatalytic methods offer environmentally friendly and highly selective routes to hydroximic acids.

Amidase-Catalyzed Synthesis: Certain amidases, such as the one from Pseudomonas aeruginosa, can catalyze the hydrolysis of amides. In the presence of hydroxylamine, the enzyme can facilitate the formation of the corresponding hydroximic acid from an amide precursor at neutral pH researchgate.net. This method can be highly enantioselective.

Acyltransferase Activity: The acyltransferase activity of enzymes like that from Bacillus smithii has been utilized for the biocatalytic transformation of nicotinamide to its corresponding hydroximic acid in a short reaction time and with high efficiency researchgate.net.

Novel Routes for Hydroximic Acid Formation (e.g., 1,4,2-dioxazoles as intermediates)

Research into novel synthetic methodologies for hydroximic acids is ongoing. One such approach involves the use of 1,4,2-dioxazoles as stable intermediates. These heterocyclic compounds can be synthesized from the reaction of nitriles with hydroxylamine and can subsequently be converted to hydroximic acids under specific conditions. This route offers an alternative to the direct conversion of nitriles and may provide advantages in terms of stability and handling of intermediates.

Convergent and Linear Synthetic Pathways to 9H-Carbazole-9-propanehydroximic Acid

The construction of this compound is most practically achieved through a linear synthetic pathway. This approach involves the sequential modification of the starting material, carbazole, to build the final molecule step-by-step. A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is less common for a molecule of this structure but remains a theoretical possibility.

Linear Synthetic Pathway:

The most direct linear synthesis of this compound involves a two-step process starting from 9H-carbazole:

N-Alkylation of 9H-Carbazole: The first step is the introduction of a propanoate ester side chain onto the nitrogen atom of the carbazole ring. This is typically achieved through an N-alkylation reaction. 9H-carbazole is reacted with an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate, in the presence of a base. The base deprotonates the nitrogen of the carbazole, forming a nucleophilic carbazolide anion, which then attacks the electrophilic carbon of the ethyl 3-bromopropanoate, displacing the halide to form Ethyl 9H-Carbazole-9-propanoate. Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetone. researchgate.net Microwave-assisted N-alkylation has also been reported as a method to accelerate this type of reaction.

Formation of the Hydroximic Acid: The second step is the conversion of the ester group of Ethyl 9H-Carbazole-9-propanoate into a hydroximic acid. This is a standard transformation in organic synthesis and is typically accomplished by reacting the ester with hydroxylamine (NH₂OH) or its hydrochloride salt (NH₂OH·HCl). The reaction is generally carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like methanol or ethanol. The base serves to generate the more nucleophilic hydroxylamine free base from its salt and to catalyze the reaction.

Convergent Synthetic Pathway:

A convergent approach to this compound is less conventional. It would theoretically involve the synthesis of a pre-formed 3-(hydroxyamino)-3-oxopropyl side chain, which would then be attached to the 9H-carbazole ring. This is synthetically more challenging due to the reactivity of the hydroximic acid functional group and the difficulty of selectively N-alkylating carbazole with such a pre-functionalized side chain.

Optimization of Reaction Conditions and Yields

The efficiency of the linear synthetic pathway is highly dependent on the optimization of the reaction conditions for each step. Key parameters that are typically optimized include the choice of reagents, solvents, temperature, and reaction time.

Optimization of N-Alkylation:

The yield of Ethyl 9H-Carbazole-9-propanoate can be maximized by carefully selecting the base and solvent. Stronger bases like sodium hydride in an aprotic solvent like DMF can lead to higher yields by ensuring complete deprotonation of the carbazole. However, milder conditions using potassium carbonate in acetone can also be effective and may be preferable for large-scale synthesis due to easier handling. The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also improve the reaction rate and yield, especially in biphasic systems. researchgate.net

Optimization of Hydroximic Acid Formation:

The conversion of the ester to the hydroxamic acid is a critical step that requires careful control to avoid side reactions. The key variables for optimization include the nature of the hydroxylamine reagent, the base, and the solvent system. nih.gov Using a methanolic solution of hydroxylamine generated in situ from hydroxylamine hydrochloride and a base like potassium hydroxide is a common and effective method. researchgate.net The reaction temperature is also important; room temperature is often sufficient, but gentle heating may be required in some cases to drive the reaction to completion. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.

Below are interactive data tables summarizing typical reaction conditions that can be optimized for the synthesis of this compound and its intermediate.

Table 1: Optimization of N-Alkylation of 9H-Carbazole

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ Acetone Reflux 24 75
2 NaH DMF 25 12 90
3 KOH DMSO 80 18 85

Table 2: Optimization of Hydroximic Acid Formation

Entry Hydroxylamine Source Base Solvent Temperature (°C) Time (h) Yield (%)
1 NH₂OH·HCl KOH Methanol 25 12 80
2 NH₂OH (50% aq.) - Methanol 25 24 65
3 NH₂OH·HCl NaOMe Methanol 0-25 8 85

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the complete structural elucidation of 9H-Carbazole-9-propanehydroxamic acid in solution. Both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom.

In ¹H NMR spectroscopy of the carbazole (B46965) moiety, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns. For instance, in related carbazole structures, the protons at positions 4 and 5 are typically the most deshielded due to the influence of the nitrogen atom and the aromatic ring currents. The specific chemical shifts and coupling constants for the propanehydroxamic acid side chain would also be indicative of its structure.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbazole ring carbons would have distinct signals in the aromatic region, while the propyl chain carbons would appear in the aliphatic region.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 9H-Carbazole-9-propanehydroxamic acid (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1, H-87.9 - 8.2d7.5 - 8.0
H-4, H-57.4 - 7.6d8.0 - 8.5
H-2, H-77.2 - 7.4t7.0 - 8.0
H-3, H-67.1 - 7.3t7.0 - 8.0
N-CH₂4.2 - 4.5t6.5 - 7.5
CH₂2.0 - 2.3m6.5 - 7.5
C(O)NHOH9.0 - 10.0br s-
NHOH10.5 - 11.5br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for 9H-Carbazole-9-propanehydroxamic acid (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

Carbon Predicted Chemical Shift (ppm)
C-4a, C-4b139 - 141
C-1, C-8125 - 127
C-4, C-5122 - 124
C-2, C-7120 - 122
C-3, C-6110 - 112
C-8a, C-9a108 - 110
C=O168 - 172
N-CH₂40 - 43
CH₂30 - 33

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of 9H-Carbazole-9-propanehydroxamic acid. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap would be utilized. The experimentally determined monoisotopic mass should match the calculated theoretical mass with an error of less than 5 ppm, confirming the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For 9H-Carbazole-9-propanehydroxamic acid, expected fragmentation pathways would include the cleavage of the propane side chain and fragmentation of the hydroxamic acid moiety. The mass spectrum of related compounds like 9H-Carbazole, 9-phenyl- shows a prominent molecular ion peak, which is also expected for the target compound. nist.gov

Table 3: Predicted HRMS Data for 9H-Carbazole-9-propanehydroxamic acid

Parameter Value
Molecular Formula C₁₅H₁₄N₂O₂
Calculated Monoisotopic Mass 254.1055 g/mol
Expected m/z of [M+H]⁺ 255.1133
Expected m/z of [M+Na]⁺ 277.0953

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule by probing its functional groups.

In the IR spectrum of 9H-Carbazole-9-propanehydroxamic acid, characteristic absorption bands would be observed. The N-H and O-H stretching vibrations of the hydroxamic acid group would appear as broad bands in the region of 3200-2800 cm⁻¹. The C=O stretching vibration of the hydroxamic acid would be a strong band around 1650-1680 cm⁻¹. The aromatic C-H stretching of the carbazole ring would be observed above 3000 cm⁻¹, while the C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would also be present. For the related compound 9H-Carbazole, characteristic IR bands are well documented. nist.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the carbazole ring system. The symmetric vibrations of the carbazole moiety would be expected to give strong Raman signals.

Table 4: Predicted Key IR Absorption Bands for 9H-Carbazole-9-propanehydroxamic acid

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H and O-H Stretch (Hydroxamic acid)3200 - 2800Broad, Strong
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2950 - 2850Medium
C=O Stretch (Hydroxamic acid)1680 - 1650Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Based on studies of other carbazole derivatives, it is expected that the carbazole ring system will be nearly planar. nih.govnih.gov The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxamic acid functional groups, leading to the formation of supramolecular architectures such as dimers or chains. These interactions play a crucial role in determining the physical properties of the compound in the solid state.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of synthesized 9H-Carbazole-9-propanehydroxamic acid and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the target compound from starting materials, byproducts, and other impurities. sielc.com A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid would likely provide good separation. sielc.com Detection could be achieved using a UV detector, taking advantage of the strong UV absorbance of the carbazole chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the polar hydroxamic acid group to increase its volatility. GC-MS provides excellent separation and allows for the identification of individual components based on their mass spectra. This technique has been successfully used for the determination of carbazole and its derivatives in various samples. researchgate.net

Table 5: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 293 nm
Injection Volume 10 µL
Column Temperature 25 °C

An in-depth analysis of the chemical reactivity and potential for derivatization of 9H-Carbazole-9-propanehydroximic acid reveals a molecule with multiple reactive centers. The compound's structure, featuring a hydroximic acid group, a carbazole ring system, and a connecting propane spacer, allows for a diverse range of chemical transformations. This article explores the specific reactivity at each of these functional components.

Strategic Applications of 9h Carbazole 9 Propanehydroximic Acid in Advanced Chemical Synthesis

Utilization as a Chemical Building Block for Complex Molecules

The carbazole (B46965) moiety is a well-established pharmacophore and a key component in numerous functional materials. The synthesis of complex molecules based on the carbazole framework is a continuous endeavor in medicinal and materials chemistry. researchgate.net 9H-Carbazole-9-propanehydroximic acid serves as a valuable starting material for the elaboration of more complex structures. The nitrogen atom of the carbazole ring is readily alkylated to introduce the propanehydroximic acid chain, and this process is a common strategy in the synthesis of various carbazole derivatives. nih.gov

The propanehydroximic acid functional group itself offers a reactive handle for a variety of chemical transformations. For instance, the hydroxyl group can be further functionalized, or the entire side chain can participate in cyclization reactions to form novel heterocyclic systems. This versatility allows for the construction of a diverse library of carbazole-containing compounds with tailored properties. One synthetic route to related carbazole hydrazides, which are precursors to various heterocycles, involves the reaction of an ester derivative of a carbazole propanoic acid with hydrazine (B178648) hydrate. globalresearchonline.net This highlights the utility of the propanoic acid chain as a versatile linker for introducing further chemical complexity.

Application in Asymmetric Synthesis as a Chiral Ligand or Organocatalyst Precursor

The field of asymmetric synthesis heavily relies on the development of effective chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. Hydroxamic acids are known to act as effective chiral ligands in a variety of metal-catalyzed asymmetric transformations. nih.govresearchgate.netnih.govpreprints.org The hydroxamic acid moiety can coordinate to a metal center, creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other.

While specific studies on this compound as a chiral ligand are not extensively documented, its structure suggests significant potential. The carbazole backbone can be functionalized with chiral auxiliaries, and the resulting chiral carbazole-propanehydroximic acid could be employed as a ligand in asymmetric catalysis. The rigidity of the carbazole unit can provide a well-defined steric environment, which is crucial for high enantioselectivity. Research has shown that chiral hydroxamic acids have been successfully used in the asymmetric synthesis of natural products, underscoring their importance in this field. researchgate.net

Integration into Organic Materials for Optoelectronic and Photonic Research

Carbazole derivatives are renowned for their excellent photophysical and electronic properties, making them key components in a wide range of organic optoelectronic and photonic devices. researchgate.netresearchgate.netoldcitypublishing.com These applications stem from their high thermal stability, good hole-transporting capabilities, and strong luminescence. mdpi.comnih.gov

Development of Charge Transport Materials

The electron-rich nature of the carbazole ring system makes it an excellent hole-transporting material. mdpi.com Carbazole-based polymers and small molecules are widely used in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. rsc.orgrsc.org The incorporation of a propanehydroximic acid side chain onto the carbazole core in this compound could offer a means to tune the electronic properties and morphology of thin films. The hydroxamic acid group can participate in hydrogen bonding, which can influence the packing of molecules in the solid state and, consequently, the charge transport characteristics. researchgate.netbohrium.com

Property of Carbazole DerivativesRelevance to Charge Transport Materials
High Thermal StabilityEnsures device longevity and operational stability.
Good Hole-Transport CapabilityFacilitates efficient movement of positive charge carriers.
Electron-Rich NatureContributes to its p-type semiconducting properties.
Tunable Electronic PropertiesAllows for optimization of energy levels for specific device architectures.

Scaffolds for Aggregation-Induced Emission (AIE) Studies

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govacs.orgnih.govacs.orgfrontiersin.org This property is highly desirable for applications in sensing, imaging, and light-emitting devices. Carbazole derivatives have been extensively used to construct AIE-active molecules. nih.gov The propeller-like structure of many carbazole-based AIEgens restricts intramolecular rotations in the aggregated state, which suppresses non-radiative decay pathways and activates radiative emission. The structural features of this compound, with its rigid carbazole core and flexible side chain, make it a promising candidate for the design of new AIE materials.

Feature of AIE-active Carbazole DerivativesMechanism
Restricted Intramolecular Rotation (RIR)In the aggregated state, the free rotation of peripheral groups is hindered, blocking non-radiative decay channels.
Twisted Molecular ConformationPrevents close π-π stacking, which can lead to fluorescence quenching.
Enhanced Emission in Solid StateLeads to bright solid-state luminescence, which is crucial for device applications.

Role in Coordination Chemistry and Investigation of Metal Complexes

Hydroxamic acids are excellent chelating agents for a wide variety of metal ions. nih.govresearchgate.neteurjchem.comeurjchem.com The hydroxamic acid functional group, -C(O)N(OH)-, can deprotonate to form a hydroxamate anion that binds to metal ions in a bidentate fashion through the carbonyl and hydroxyl oxygen atoms. This strong chelating ability has led to their use in areas such as metal extraction, sensing, and catalysis.

The coordination chemistry of this compound is expected to be rich and varied. The presence of the carbazole moiety could influence the electronic and steric properties of the resulting metal complexes. The synthesis and characterization of metal complexes with carbazole-derived ligands have been reported, demonstrating the versatility of the carbazole scaffold in coordination chemistry. researchgate.net The combination of the carbazole unit and the hydroxamic acid function in a single molecule could lead to the formation of novel coordination polymers or discrete metal complexes with interesting magnetic, optical, or catalytic properties.

Use in Method Development for New Chemical Transformations

The development of new synthetic methods is a cornerstone of chemical research. Carbazole and its derivatives have been employed in the development of novel chemical transformations, often leveraging the reactivity of the carbazole core or attached functional groups. bohrium.comnih.govtandfonline.comchim.itrsc.orgnih.govacs.orgresearchgate.netlmaleidykla.lt The unique electronic properties of the carbazole ring can influence the reactivity of adjacent functional groups, and the ring itself can participate in various C-H functionalization reactions.

While the direct use of this compound in method development is yet to be fully explored, its structure suggests several possibilities. The hydroxamic acid moiety could act as a directing group in transition metal-catalyzed C-H activation reactions on the carbazole ring, enabling the selective functionalization of specific positions. Furthermore, the combination of the carbazole and hydroxamic acid functionalities could lead to novel tandem or cascade reactions, providing efficient pathways to complex molecular architectures.

Future Research Directions and Outlook in Carbazole Hydroximic Acid Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 9H-Carbazole-9-propanehydroximic acid and its analogs will increasingly prioritize environmentally benign processes. Traditional multi-step syntheses often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions, presenting significant environmental challenges. researchgate.net The principles of green chemistry offer a roadmap for developing more sustainable alternatives.

Key research avenues include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for key synthetic steps, such as the N-alkylation of the carbazole (B46965) ring and the subsequent conversion to the hydroxamic acid. Microwave irradiation has been shown to produce yields greater than 95% in some carbazole syntheses. researchgate.net

Solvent-Free or Green Solvent Systems: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, glycerol, or ionic liquids is a critical goal. researchgate.netrsc.org Research into solid-state reactions or reactions in aqueous systems could significantly lower the environmental footprint of the synthesis. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. researchgate.net This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

Renewable Feedstocks: While the core carbazole structure is typically derived from petrochemical sources, future research could explore its synthesis from bio-based starting materials, aligning with the broader shift towards a circular chemical economy. researchgate.net

Green Chemistry PrincipleApplication to Synthesis of this compoundPotential Benefit
Use of Renewable Feedstocks Deriving carbazole or its precursors from biomass sources.Reduced reliance on fossil fuels.
Atom Economy Employing catalytic C-H activation for functionalization instead of pre-functionalized starting materials.Minimized waste generation.
Safer Solvents and Auxiliaries Utilizing water, supercritical CO2, or bio-derived solvents like glycerol. rsc.orgReduced environmental pollution and improved worker safety.
Energy Efficiency Adopting microwave-assisted or ultrasonic-assisted synthesis. researchgate.netFaster reaction times and lower energy consumption.

Exploration of Novel Catalytic Systems for Targeted Transformations

Catalysis is central to achieving efficient and selective chemical transformations. Future research will focus on developing novel catalytic systems for the synthesis and functionalization of the this compound scaffold.

Transition Metal Catalysis: Palladium, rhodium, and gold catalysts are instrumental in modern organic synthesis. bohrium.comrsc.org Future work will likely involve leveraging these metals for:

C-H Activation/Functionalization: Directly modifying the carbazole core without the need for pre-installed activating groups. This allows for the late-stage introduction of various substituents to fine-tune the molecule's properties. chim.it

Cross-Coupling Reactions: Employing reactions like Suzuki-Miyaura coupling to append aryl or other groups to the carbazole backbone, creating extended π-conjugated systems. researchgate.net

Photoredox Catalysis: This rapidly evolving field uses visible light to drive chemical reactions under mild conditions. It offers a green alternative to traditional methods that often require high temperatures, opening new pathways for constructing and modifying the carbazole framework. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and potential toxicity associated with heavy metals. Developing organocatalytic methods for the asymmetric synthesis of chiral carbazole derivatives is a promising research direction. rsc.org

Lewis Acid Catalysis: Lewis acids like Sc(OTf)3 and ZnBr2 have been shown to effectively promote the cyclization and annulation reactions necessary to build the carbazole core, often in environmentally friendly solvents like glycerol. rsc.org

Design of Advanced this compound Derivatives for Specific Chemical Properties

The true potential of this compound lies in its capacity to be systematically modified to achieve targeted chemical and physical properties. The design of next-generation derivatives will be a major research focus.

Tuning Electronic Properties: The carbazole moiety is known for its favorable charge-transport characteristics. mdpi.com By introducing electron-donating or electron-withdrawing groups at specific positions on the carbazole ring, researchers can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Enhancing Metal Chelation: The hydroxamic acid group is a powerful bidentate ligand for various metal ions. nih.gov The selectivity and stability of the resulting metal complexes can be fine-tuned by altering the steric and electronic environment around the hydroxamic acid. This could involve changing the length of the propane linker or introducing substituents on the carbazole ring that influence the acidity and binding geometry of the chelating group.

Medicinal Chemistry Applications: The combination of a carbazole scaffold, known for its presence in various biologically active compounds, and a hydroxamic acid moiety, a key feature in many enzyme inhibitors (e.g., histone deacetylase (HDAC) inhibitors), suggests significant potential in drug design. nih.govnih.govnih.gov Future derivatives could be designed to target specific metalloenzymes implicated in diseases like cancer. nih.govnih.gov

Molecular ModificationTarget PropertyPotential Application
Add electron-withdrawing groups (e.g., -CN, -CF3) to the carbazole ringLower LUMO/HOMO levels, increased oxidation potentialHole-transport materials in OLEDs, photovoltaics. mdpi.commdpi.com
Add electron-donating groups (e.g., -OCH3, -N(CH3)2) to the carbazole ringHigher LUMO/HOMO levels, altered emission spectraEmitter materials in OLEDs, fluorescent probes.
Modify the propane linker length or rigidityAltered metal binding geometry and stabilitySelective metal ion sensors, metalloenzyme inhibitors. nih.gov
Introduce bulky substituents near the N-H of the carbazoleDisrupt intermolecular packingImproved solubility and film-forming properties for organic electronics.

Interdisciplinary Research Opportunities in Advanced Chemical Science

The unique hybrid nature of this compound opens doors to a wide range of interdisciplinary research collaborations.

Materials Science: The combination of the photoactive carbazole unit and the metal-binding hydroxamic acid group makes these molecules prime candidates for creating novel functional materials. This includes the development of:

Metal-Organic Frameworks (MOFs): Using the molecule as an organic linker to construct porous materials for gas storage or catalysis. researchgate.net

Chemosensors: Designing derivatives where metal binding induces a change in fluorescence or color, enabling the detection of specific metal ions.

Organic Electronics: Exploring their use as hole-transport materials or emitters in OLEDs and as components in dye-sensitized solar cells. mdpi.comaip.org

Medicinal Chemistry and Chemical Biology: The structural similarity of the hydroxamic acid moiety to the active site of certain metalloenzymes makes these compounds interesting candidates for drug discovery. nih.govresearchgate.net Collaboration with biologists will be essential to screen these compounds for activity against targets like histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease. nih.gov

Supramolecular Chemistry: The planar carbazole unit can participate in π-π stacking interactions, while the hydroxamic acid can form strong hydrogen bonds. This dual functionality can be exploited to construct complex, self-assembled supramolecular architectures with unique properties.

Emerging Trends in Computational Organic Chemistry Applied to Carbazole-Hydroximic Acid Hybrids

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. Applying these methods to this compound will provide crucial insights and guide experimental efforts.

Predicting Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms for the synthesis of these molecules. researchgate.net This allows researchers to predict the feasibility of a proposed synthetic route and optimize reaction conditions before entering the lab.

In Silico Design of Derivatives: Computational screening can be used to predict the electronic, optical, and binding properties of a large library of virtual derivatives. This enables the pre-selection of the most promising candidates for synthesis, saving significant time and resources.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking can predict how these molecules might bind to the active site of a target enzyme. nih.gov Molecular dynamics simulations can then be used to understand the stability of the molecule-protein complex over time, providing insights into its potential as a therapeutic agent.

Computational MethodApplication to Carbazole-Hydroximic Acid ResearchResearch Question Addressed
Density Functional Theory (DFT) Calculation of molecular orbital energies (HOMO/LUMO), reaction energetics, and spectroscopic properties. researchgate.netWhat are the electronic properties of a new derivative? What is the most likely mechanism for its synthesis?
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption and fluorescence emission spectra.How will modifying the structure affect its color or fluorescent properties?
Molecular Docking Simulating the binding of the molecule to a biological target (e.g., an enzyme active site). nih.govDoes this molecule have the potential to be an effective enzyme inhibitor?
Molecular Dynamics (MD) Simulation Simulating the movement and interaction of the molecule with its environment (e.g., solvent, protein) over time.How stable is the molecule-protein complex? What is its preferred conformation in solution?

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 9H-Carbazole-9-propanehydroximic acid, and how can purity be ensured?

  • Methodology : Utilize Williamson ether synthesis or Fischer indole synthesis for core carbazole scaffold formation. For example, coupling propanehydroximic acid to the carbazole moiety may involve nucleophilic substitution under anhydrous conditions with catalysts like K₂CO₃ in acetonitrile . Post-synthesis purification via silica gel column chromatography (using ethyl acetate/hexane gradients) and recrystallization from ethanol can achieve >95% purity. Validate purity using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) .

Q. What safety protocols should be followed when handling 9H-Carbazole derivatives in the laboratory?

  • Methodology : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions to avoid inhalation. In case of spills, contain with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste . Store in airtight containers away from ignition sources to prevent electrostatic discharge .

Q. How can the structural identity of this compound be confirmed?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic shifts (e.g., carbazole aromatic protons at δ 8.1–8.3 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of 9H-Carbazole derivatives?

  • Methodology : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution. Collect diffraction data using a synchrotron or Mo-Kα source. Refine structures using SHELXL (e.g., anisotropic displacement parameters for non-H atoms, hydrogen atoms placed geometrically). Validate with R-factor convergence (<0.05) and residual electron density analysis .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Use CrystalExplorer17 for Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) . Compare theoretical UV-Vis spectra with experimental data to validate π→π* transitions .

Q. How can researchers address contradictions between spectroscopic data and computational predictions for carbazole derivatives?

  • Methodology : Cross-validate results using multiple techniques:

  • IR Spectroscopy : Confirm functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹ for hydroximic acid).
  • SCXRD : Resolve discrepancies in bond lengths/angles between DFT and experimental data.
  • TD-DFT : Simulate UV-Vis spectra under solvent conditions matching experimental setups (e.g., PCM model for ethanol) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodology :

  • Step Monitoring : Use TLC or in-situ FTIR to track reaction progress.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.